molecular formula C17H20N2O2 B1318069 N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide CAS No. 954274-07-8

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide

Cat. No.: B1318069
CAS No.: 954274-07-8
M. Wt: 284.35 g/mol
InChI Key: MOEIZPBCIYZLCZ-UHFFFAOYSA-N
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Description

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide is an organic compound with the molecular formula C17H20N2O2 It is characterized by the presence of an aminophenyl group and an ethylphenoxy group attached to a propanamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide typically involves the reaction of 4-aminophenol with 4-ethylphenol in the presence of a suitable catalyst and solvent. The reaction conditions may include elevated temperatures and specific pH levels to facilitate the formation of the desired product. The process can be summarized as follows:

    Step 1: 4-Aminophenol is reacted with 4-ethylphenol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.

    Step 2: The reaction mixture is heated to a temperature range of 80-100°C to promote the formation of the intermediate product.

    Step 3: The intermediate product is then subjected to further reaction with propanoyl chloride to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for temperature and pH control is essential to maintain consistent reaction conditions and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the aminophenyl or ethylphenoxy groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The pathways involved can include inhibition of enzymatic activity, alteration of signal transduction pathways, or modulation of gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Aminophenyl)-3-(4-ethylphenoxy)propanamide
  • N-(4-Aminophenyl)-2-(4-methylphenoxy)propanamide
  • N-(4-Aminophenyl)-2-(4-isopropylphenoxy)propanamide

Uniqueness

N-(4-Aminophenyl)-2-(4-ethylphenoxy)propanamide is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the ethyl group in the phenoxy moiety can influence its reactivity and interaction with molecular targets, distinguishing it from similar compounds with different substituents.

Properties

IUPAC Name

N-(4-aminophenyl)-2-(4-ethylphenoxy)propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-3-13-4-10-16(11-5-13)21-12(2)17(20)19-15-8-6-14(18)7-9-15/h4-12H,3,18H2,1-2H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOEIZPBCIYZLCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OC(C)C(=O)NC2=CC=C(C=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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